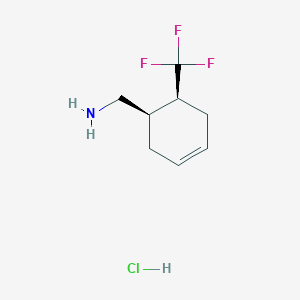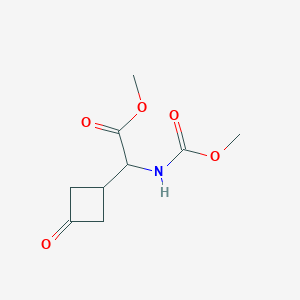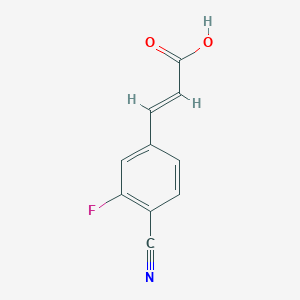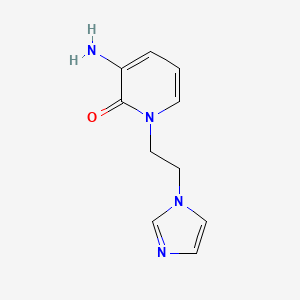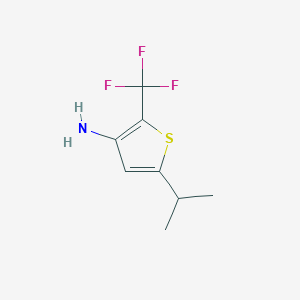
Ethyl 3-(4-acetylphenyl)propiolate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-(4-acetylphenyl)propiolate: is an organic compound with the molecular formula C13H12O3 It is a derivative of propiolic acid, featuring an ethyl ester group and a phenyl ring substituted with an acetyl group at the para position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(4-acetylphenyl)propiolate typically involves the esterification of 3-(4-acetylphenyl)propiolic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or boron trifluoride diethyl etherate. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of environmentally benign solvents and catalysts is also emphasized to minimize environmental impact.
化学反応の分析
Types of Reactions: Ethyl 3-(4-acetylphenyl)propiolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the triple bond into a double or single bond, leading to the formation of alkenes or alkanes.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed:
Oxidation: Formation of 3-(4-acetylphenyl)propiolic acid or 4-acetylbenzoic acid.
Reduction: Formation of Ethyl 3-(4-acetylphenyl)propanoate or Ethyl 3-(4-acetylphenyl)propane.
Substitution: Formation of nitro or halogen-substituted derivatives of this compound.
科学的研究の応用
Ethyl 3-(4-acetylphenyl)propiolate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through reactions like the Suzuki-Miyaura coupling.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
作用機序
The mechanism of action of Ethyl 3-(4-acetylphenyl)propiolate involves its interaction with molecular targets through its functional groups. The acetyl group can participate in hydrogen bonding and dipole-dipole interactions, while the propiolate moiety can undergo nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways.
類似化合物との比較
Ethyl propiolate: A simpler ester of propiolic acid, lacking the phenyl and acetyl groups.
Ethyl 3-phenylpropiolate: Similar structure but without the acetyl group on the phenyl ring.
Ethyl 3-(4-methylphenyl)propiolate: Similar structure but with a methyl group instead of an acetyl group on the phenyl ring.
Uniqueness: Ethyl 3-(4-acetylphenyl)propiolate is unique due to the presence of both the acetyl and propiolate groups, which confer distinct reactivity and potential for diverse applications. The acetyl group enhances its ability to participate in specific biochemical interactions, while the propiolate moiety provides a reactive site for further chemical modifications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C13H12O3 |
|---|---|
分子量 |
216.23 g/mol |
IUPAC名 |
ethyl 3-(4-acetylphenyl)prop-2-ynoate |
InChI |
InChI=1S/C13H12O3/c1-3-16-13(15)9-6-11-4-7-12(8-5-11)10(2)14/h4-5,7-8H,3H2,1-2H3 |
InChIキー |
OTZMIOSBMIXAMB-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C#CC1=CC=C(C=C1)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




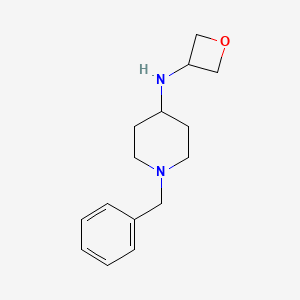
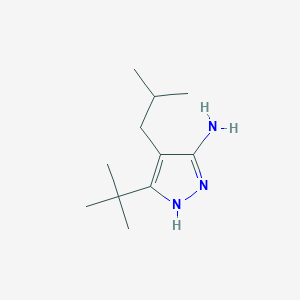

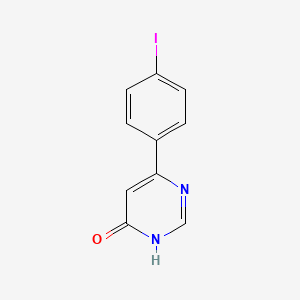
![6-Methoxy-[1,2,4]triazolo[1,5-b]pyridazin-2-amine](/img/structure/B13345393.png)
